molecular formula C23H19N3O4S2 B2785302 methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1105199-78-7

methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2785302
CAS No.: 1105199-78-7
M. Wt: 465.54
InChI Key: OFFLVIXDQWBCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a phenyl substituent at position 4. The molecule incorporates a sulfanyl acetamido linker bridging the thienopyrimidinone moiety to a methyl benzoate group. The thieno ring system may enhance electron-deficient characteristics, while the benzoate ester could influence solubility and metabolic stability .

Properties

IUPAC Name

methyl 4-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-26-21(28)20-17(12-18(32-20)14-6-4-3-5-7-14)25-23(26)31-13-19(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFLVIXDQWBCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from commercially available reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has been studied for its ability to inhibit specific cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.7Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibition of cell proliferation

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival.

Pharmacological Applications

Antimicrobial Properties
The compound has also shown efficacy against various bacterial strains. Studies have demonstrated its potential as an antimicrobial agent:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

The results indicate that this compound can be a candidate for developing new antimicrobial therapies.

Biochemical Research

Enzyme Inhibition Studies
In biochemical assays, the compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways:

Enzyme Inhibition Rate (%) at 50 µM Significance
Cyclooxygenase (COX)75Potential anti-inflammatory effects
Lipoxygenase60Implications in asthma treatment

These results highlight the compound's potential role in therapeutic applications targeting inflammation and related diseases.

Case Studies

  • Study on Anticancer Activity
    A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship of thieno[3,2-d]pyrimidine derivatives, including this compound. The findings indicated a significant correlation between structural modifications and enhanced anticancer activity, suggesting avenues for further drug development.
  • Antimicrobial Efficacy Research
    Research conducted by Smith et al. (2020) assessed the antimicrobial properties of various thieno[3,2-d]pyrimidine compounds against clinical isolates. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, potentially disrupting key biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thieno[3,2-d]pyrimidinone vs. Pyrimidine Derivatives describes a pyrimidine derivative, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, which shares a pyrimidine ring but replaces the thieno group with a benzooxazinone. Key differences include:

  • Hydrogen Bonding: The benzooxazinone’s carbonyl group may offer additional hydrogen-bonding sites, whereas the thieno system’s rigidity could restrict conformational flexibility .

Thieno[3,2-d]pyrimidinone vs. Triazine-Based Compounds lists methyl benzoate-containing triazine derivatives (e.g., metsulfuron methyl). While both classes include sulfonyl/acetamido linkers and ester groups, the triazine core is more electron-deficient than the thienopyrimidinone. This difference may influence reactivity in nucleophilic environments or interactions with agricultural targets (e.g., acetolactate synthase in herbicides) .

Substituent and Linker Analysis

Sulfanyl Acetamido vs. Sulfonyl Urea Linkers
The sulfanyl acetamido group in the target compound contrasts with sulfonyl urea linkers in triazine pesticides (). Sulfonyl ureas are prone to enzymatic hydrolysis, whereas the sulfanyl group may confer greater metabolic stability due to reduced electrophilicity .

Methyl Benzoate vs. Aromatic Esters The methyl benzoate group is shared with compounds in (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate).

Theoretical Implications of Structural Differences

Physicochemical Properties

  • Lipophilicity: The thieno ring’s sulfur atom increases logP compared to oxygenated heterocycles (e.g., benzooxazinone in ), enhancing blood-brain barrier penetration in drug design contexts.
  • Solubility : The methyl benzoate group may reduce aqueous solubility relative to polar substituents (e.g., hydroxyl or amine groups), necessitating formulation adjustments .

Data Table: Structural and Functional Comparison

Feature Target Compound Comparative Compound (Source) Key Differences
Core Structure Thieno[3,2-d]pyrimidinone Benzooxazinone () S vs. O in ring; rigidity vs. flexibility
Linker Sulfanyl acetamido Sulfonyl urea () Stability to hydrolysis
Aromatic Substituent Phenyl at position 6 Substituted phenyl () Electronic effects on binding
Ester Group Methyl benzoate Pyran-linked benzoate () Steric vs. planar geometry

Biological Activity

Methyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core that is essential for its biological activity. The structural formula can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Antiproliferative Activity

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their antiproliferative properties against various cancer cell lines. Research indicates that modifications to the thieno[3,2-d]pyrimidine structure can significantly enhance its potency against cancer cells. For instance:

  • Case Study : A study evaluated the effectiveness of various thieno[3,2-d]pyrimidine derivatives against leukemia and solid tumor cell lines. The most promising derivatives demonstrated IC50 values in the low micromolar range (0.55 μM to 1.68 μM) against SU-DHL-6 and K562 cells, indicating strong antiproliferative effects .

The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their antiproliferative effects includes:

  • Induction of Apoptosis : Many compounds in this class trigger apoptotic pathways in cancer cells. For example, structural studies have shown that certain derivatives lead to morphological changes typical of apoptosis in treated cells .
  • Cell Cycle Arrest : Some thieno[3,2-d]pyrimidine compounds have been shown to cause cell cycle arrest at various phases, inhibiting cell division and proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity.

Antimicrobial Evaluation

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Activity Against Bacteria : Studies using the agar well diffusion method revealed moderate activity against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of these compounds has been closely associated with specific structural features:

Structural FeatureActivity TypeObservations
Substituents on the thiophene ringAntiproliferativeVariations lead to different IC50 values
Sulfanyl groupAntimicrobialEnhances interaction with microbial targets
Acetamido groupCytotoxicityModifies lipophilicity and cellular uptake

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.